molecular formula C9H9F3O5S B1599350 3,5-Dimethoxyphenyl trifluoromethanesulfonate CAS No. 60319-09-7

3,5-Dimethoxyphenyl trifluoromethanesulfonate

Cat. No. B1599350
CAS RN: 60319-09-7
M. Wt: 286.23 g/mol
InChI Key: XCOBIQQRDHVTAN-UHFFFAOYSA-N
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Description

3,5-Dimethoxyphenyl trifluoromethanesulfonate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it valuable in various fields of study. It is also known as 3,5-Dimethoxyphenol trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethoxyphenyl trifluoromethanesulfonate is C9H9F3O5S . Its linear formula is (CH3O)2C6H3OSO2CF3 . The molecular weight is 286.22 .


Physical And Chemical Properties Analysis

The density of 3,5-Dimethoxyphenyl trifluoromethanesulfonate is 1.415 g/mL at 25 °C . Its refractive index is n20/D 1.4640 .

Scientific Research Applications

Sulfonation Studies

The reactions of 3,5-dimethoxyphenol with sulfur trioxide have been explored, showing the formation of various sulfonic acids and derivatives. This research indicates potential applications in organic synthesis and the study of reaction mechanisms (Ansink & Cerfontain, 1991).

Catalyst in Cyclisation Reactions

Trifluoromethanesulfonic acid, a related compound, has been demonstrated as an effective catalyst in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems. This highlights its role in facilitating complex organic reactions (Haskins & Knight, 2002).

Molecular Magnetic Studies

Research on divalent transition-metal trifluoromethanesulfonates has led to the construction of single-molecule magnets. These studies are crucial for understanding magnetic behaviors in molecular systems (Li et al., 2005).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate has shown remarkable catalytic activity in acylation of alcohols, especially effective in selective macrolactonization of omega-hydroxy carboxylic acids. This has implications for organic synthesis and pharmaceutical applications (Ishihara et al., 1996).

Organic Synthesis Applications

Trifluoromethanesulfonic acid has wide applications in organic synthesis, notably in electrophilic aromatic substitution reactions and in the synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).

Labeling Reagent in Chromatography

2-(6,7-Dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate has been synthesized as a labeling reagent for carboxylic acids in liquid chromatography, demonstrating its utility in analytical chemistry (Tanaka et al., 1994).

Safety And Hazards

3,5-Dimethoxyphenyl trifluoromethanesulfonate can cause serious eye irritation and skin irritation . In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician . If swallowed or inhaled, consult a physician immediately . It’s advised to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this substance .

properties

IUPAC Name

(3,5-dimethoxyphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOBIQQRDHVTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407746
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxyphenyl trifluoromethanesulfonate

CAS RN

60319-09-7
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenyl trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JWW Changa, EY Chiaa, CLL Chaia, J Seayada - scholar.archive.org
General Procedure for the Synthesis of Aryl Trifluoromethanesulfonates: 1 To a solution of phenol (5 mmol) and pyridine (7.5 mmol) in CH2Cl2 (25 mL) was added triflic anhydride (6 …
Number of citations: 0 scholar.archive.org
K Gutkowski, K Skonieczny, M Bugaj… - Chemistry–An Asian …, 2020 - Wiley Online Library
A new methodology for the double N‐arylation of diketopyrrolopyrroles with aryl triflates has been developed. It is now possible to prepare diketopyrrolopyrroles bearing N‐substituents …
Number of citations: 11 onlinelibrary.wiley.com
C Vila, V Hornillos, M Giannerini… - … A European Journal, 2014 - Wiley Online Library
A palladium‐catalysed cross‐coupling of organolithium reagents with aryl and vinyl triflates is presented. The reaction proceeds at 50 or 70 C with short reaction times, and the …
PJ Crocker, B Saha, WJ Ryan, JL Wiley, BR Martin… - Tetrahedron, 1999 - Elsevier
Synthetic sequences were developed (Schemes 1 to 6) for the syntheses of various Δ 8 -THC analogs with either a rigid acetylenic linkage or a cis-double bond in different positions in …
Number of citations: 28 www.sciencedirect.com
T Ikawa, S Masuda, H Nakajima… - The Journal of organic …, 2017 - ACS Publications
Stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers, readily obtained from the corresponding halogenated phenols in two steps, were identified as novel benzyne precursors. These …
Number of citations: 31 pubs.acs.org
I Cortés, CMB Etichetti, JE Girardini, TS Kaufman… - …, 2019 - thieme-connect.com
A facile and convenient approach toward the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone is reported. The sequence entailed the selective 2,4-di-…
Number of citations: 11 www.thieme-connect.com
G Moreno-Sanz, A Duranti, L Melzig… - Journal of medicinal …, 2013 - ACS Publications
The peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor URB937 (3, cyclohexylcarbamic acid 3′-carbamoyl-6-hydroxybiphenyl-3-yl ester) is extruded from the brain and …
Number of citations: 26 pubs.acs.org
A Ganta - 2009 - search.proquest.com
We conducted a comparative study of benzyne generation from various aryne precursors commonly leading to 3-methoxybenzyne with the objective of assessing the efficiency of the …
Number of citations: 0 search.proquest.com
FL Ciske, WD Jones Jr - Synthesis, 1998 - thieme-connect.com
All six dimethoxyfluorenones 6a–f and dihydroxyfluorenones 7a–f, wherein substitution occurs at only one aromatic ring, were conveniently prepared by palladium (0)-catalyzed cross-…
Number of citations: 30 www.thieme-connect.com
M Chiurato, S Routier, Y Troin, G Guillaumet - 2009 - Wiley Online Library
Straightforward routes to fused tetrahydroindolizinones by two routes A and B, starting either from 2‐formylbenzoic acid and esters or from β‐hydroxy lactones via acyl iminium ions, are …

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